Low Molecular Weight & High sp³ Carbon Fraction
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine (MW = 151.16 g·mol⁻¹) is the lowest-molecular-weight 2-amino-substituted pyrano[4,3-d]pyrimidine building block commercially available, being 14.03 Da lighter than the 4-methyl analog (MW = 165.19) and 34.45 Da lighter than the 4-chloro analog (MW = 185.61) . Compared with the thiopyrano isostere PD004656 (MW = 181.07), the oxygen-containing scaffold is 29.91 Da lighter and exhibits a lower cLogP (−0.85 vs. +1.16), translating to a computed ΔLogP of −2.01 log units, which predicts substantially higher aqueous solubility [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 151.16 Da; LogP = −0.85; LogSW = 0.42 |
| Comparator Or Baseline | 4-Methyl analog: MW = 165.19 Da; 4-Chloro analog: MW = 185.61 Da; PD004656 (thiopyrano): MW = 181.07 Da, cLogP = 1.16, TPSA = 51.8 |
| Quantified Difference | ΔMW = −14.03 Da (vs. 4-methyl), −34.45 Da (vs. 4-chloro), −29.91 Da (vs. PD004656); ΔLogP = −2.01 log units (vs. PD004656) |
| Conditions | Calculated physicochemical properties (RDKit/Hit2Lead); LogSW measured via Hit2Lead computational pipeline |
Why This Matters
Lower MW within the same scaffold class directly improves ligand efficiency indices (LE = 0.3–0.5 kcal·mol⁻¹ per heavy atom) and compliance with fragment rule-of-three criteria, reducing downstream attrition risk in FBDD campaigns.
- [1] Probes & Drugs. PD004656: 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine, MW 181.07, cLogP 1.16, TPSA 51.8, QED 0.65. https://www.probes-drugs.org/compound/PD004656/ View Source
